7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Lipophilicity Drug-likeness Permeability

Researchers screening kinase panels require rigid, low-entropy scaffolds with defined substitution patterns-simple omission of the 7-Me, 3-NO2, or 5-CF3 group is known to drastically alter selectivity profiles in this privileged scaffold class. 7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine addresses this need with zero rotatable bonds and a metabolically stable 5-CF3 substituent. • XLogP3 = 1.5 - a distinct lipophilicity window (~0.7 log units above the des-CF3 analog) for exploring hydrophobic pocket interactions while maintaining acceptable ligand efficiency • 3-NO2 serves as a latent amine via catalytic reduction, enabling rapid diversification to 3-amino, 3-amido, or 3-sulfonamido analogs without de novo core construction • Available at 98% purity in 10 mg to bulk quantities; custom synthesis available on request

Molecular Formula C8H5F3N4O2
Molecular Weight 246.15 g/mol
Cat. No. B10904651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Molecular FormulaC8H5F3N4O2
Molecular Weight246.15 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C(C=NN12)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C8H5F3N4O2/c1-4-2-6(8(9,10)11)13-7-5(15(16)17)3-12-14(4)7/h2-3H,1H3
InChIKeyPZCQVXKMTFMZEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine – Core Scaffold Identity and Procurement Baseline


7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 1281984-46-0, C₈H₅F₃N₄O₂, MW 246.15) is a fully aromatic, fused N-heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class [1]. It carries a methyl group at position 7, a nitro group at position 3, and a trifluoromethyl group at position 5 on the heterocyclic core. The scaffold is recognized in medicinal chemistry as a privileged structure for kinase inhibition and other therapeutic target engagement [2]. This compound is commercially available as a research building block (typical purity 97–98%) [1].

Scaffold ClassPyrazolo[1,5-a]pyrimidine core
Key Substituents7-Methyl, 3-Nitro, 5-Trifluoromethyl
Workflow FitKinase inhibitor design, building block

Why Generic 3-Nitro or 5-Trifluoromethyl Pyrazolo[1,5-a]pyrimidine Analogs Cannot Replace 7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in Structure-Activity Programs


Pyrazolo[1,5-a]pyrimidine derivatives are exquisitely sensitive to substitution pattern, with the position and electronic nature of substituents dictating target engagement, selectivity, and ADME properties [1][3]. Simple omission of the 7-methyl, 3-nitro, or 5-trifluoromethyl group—or rearrangement of these substituents—is known to abolish or drastically alter kinase selectivity profiles in this scaffold class [1][2]. However, for the specific 7-methyl-3-nitro-5-trifluoromethyl substitution pattern evaluated here, publicly available head-to-head or cross-study comparative bioactivity data are absent. The quantitative evidence needed to prove procurement superiority over closest analogs such as 7-methyl-3-nitropyrazolo[1,5-a]pyrimidine (CAS 232600-86-1) or 3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is currently too limited to support a firm differentiation claim. Potential users should therefore base procurement decisions on internal screening results rather than published superiority evidence.

Risk 1Substitution-sensitive scaffold: Bioactivity depends on exact substitution pattern
Risk 2No direct superiority evidence: Head-to-head data absent; internal screening needed
Risk 3Class-level inference only: Physicochemical differences do not guarantee selectivity

7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine – Quantitative Differentiation Evidence Relative to Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3) of 7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine vs. Des-trifluoromethyl Analog

7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a computed XLogP3-AA of 1.5 [1], indicating substantially higher lipophilicity than the analog lacking the 5-CF₃ group, 7-methyl-3-nitropyrazolo[1,5-a]pyrimidine (CAS 232600-86-1), which has a computed XLogP3 of approximately 0.7–0.9 based on scaffold estimation. The increased lipophilicity is expected to enhance passive membrane permeability and may alter blood-brain barrier penetration potential compared to the non-fluorinated congener.

Lipophilicity
Class-level inference
ΔXLogP3 ≈ +0.6 to +0.8 vs des-CF3 analog
May alter membrane permeability profile
Computed value; verify experimentally
Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Capacity: 7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine vs. Non-Nitro Core Scaffold

The target compound has a computed hydrogen bond acceptor (HBA) count of 7 [1], which is elevated relative to the unsubstituted pyrazolo[1,5-a]pyrimidine core (HBA ≈ 3) and to the des-nitro 7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine analog (HBA ≈ 4). The 3-nitro group contributes two additional H-bond acceptor sites, potentially strengthening interactions with kinase hinge regions or other polar binding pockets.

H-Bond Acceptors
Class-level inference
ΔHBA = +3 vs des-nitro analog
May modulate polar binding interactions
Computed from structure; context-dependent
Hydrogen bonding Target recognition Solubility

Molecular Topology and Rotatable Bond Restriction: Differentiation from 5,7-Dialkyl-3-nitropyrazolo[1,5-a]pyrimidines

The target compound has 0 rotatable bonds [1], a consequence of the fully aromatic fused core and the absence of flexible side chains. In contrast, 5,7-dialkyl-3-nitropyrazolo[1,5-a]pyrimidine analogs (e.g., 5,7-di-n-propyl-3-ethoxycarbonyl derivative in PDE studies) possess 4–8 rotatable bonds and exhibit variable potency depending on alkyl chain length [2]. The conformational rigidity of 7-methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine may reduce entropic penalty upon target binding, resulting in a different selectivity fingerprint.

Rotatable Bonds
Cross-study comparable
0 rotatable bonds vs ≥6 for dialkyl analogs
Rigid scaffold may reduce binding entropy
Verify selectivity in assay
Conformational restriction Selectivity Entropy penalty

Electronic Effects: Trifluoromethyl Impact on Core Electron Deficiency Compared to Methyl or Chloro Analogs

The 5-trifluoromethyl group exerts a strong electron-withdrawing effect (σₚ ≈ 0.54) on the pyrimidine ring, significantly reducing electron density at positions 6 and 7 compared to 5-methyl (σₚ ≈ -0.17) or 5-chloro (σₚ ≈ 0.23) analogs. This electronic modulation is a well-established strategy to block metabolic oxidation at the electron-rich positions of the pyrazolo[1,5-a]pyrimidine core [1]. No direct experimental stability comparison is publicly available for the target compound.

Electronic Effect
Class-level inference
σₚ ≈ +0.54 (CF3) vs -0.17 (CH3)
Electron-withdrawing; may block oxidation
No direct stability data available
Electron-withdrawing group Metabolic stability Reactivity

Evidence-Backed Application Scenarios for Procuring 7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine


Kinase Selectivity Profiling with a Rigid, Electron-Deficient Core

The zero rotatable bonds [1] and strong electron-withdrawing 5-CF₃ group [3] make this compound a candidate for screening against kinase panels where rigid, low-entropy scaffolds are preferred for achieving selectivity. The combination of 3-NO₂ (7 H-bond acceptors) [1] and 5-CF₃ may confer a distinct selectivity fingerprint relative to more flexible 5,7-dialkyl analogs [2].

Metabolic Stability Optimization in Lead Series

The 5-CF₃ substituent (σₚ ≈ +0.54) deactivates the pyrimidine ring toward oxidative metabolism compared to methyl-substituted analogs [3]. Researchers developing pyrazolo[1,5-a]pyrimidine leads can procure this compound to test whether the trifluoromethyl group improves in vitro microsomal stability relative to 5-alkyl or 5-halo comparators.

Fragment-Based Drug Discovery with Enhanced Lipophilicity

With a moderate computed XLogP3 of 1.5 [1], this compound occupies a lipophilicity space distinct from the more polar des-CF₃ analog (XLogP3 ≈ 0.8). Fragment screeners may select this scaffold to explore hydrophobic pocket interactions while maintaining acceptable ligand efficiency.

Synthetic Intermediate for 3-Amino or 3-Substituted Derivatives

The 3-nitro group serves as a latent amine via reduction, enabling diversification into 3-amino, 3-amido, or 3-sulfonamido analogs. Procurement of the pre-assembled 7-methyl-5-trifluoromethyl core with a transformable 3-nitro handle saves synthetic steps compared to de novo construction [3][4].

Application
Selection Property
Validation Focus
Kinase Selectivity Screening
Rigid, electron-deficient core
Entropy-driven selectivity context
Metabolic Stability Optimization
5-CF3 substituent
In vitro microsomal stability review
Fragment-Based Discovery
Lipophilicity (XLogP3 1.5)
Hydrophobic pocket compatibility
Synthetic Intermediate
3-nitro as latent amine
Diversification to 3-amino/amido analogs
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